molecular formula C15H18N6 B13101917 N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine CAS No. 64781-66-4

N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine

Cat. No.: B13101917
CAS No.: 64781-66-4
M. Wt: 282.34 g/mol
InChI Key: CEUXCXXIVUAVKD-UHFFFAOYSA-N
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Description

N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine is a fused heterocyclic compound featuring a triazolo[5,1-c][1,2,4]triazine core. Key structural features include:

  • Methyl substituent at position 6, contributing to steric and electronic modulation.
  • Phenyl ring at position 3, providing aromatic stacking interactions.

Properties

CAS No.

64781-66-4

Molecular Formula

C15H18N6

Molecular Weight

282.34 g/mol

IUPAC Name

N,N-diethyl-6-methyl-3-phenyltriazolo[5,1-c][1,2,4]triazin-7-amine

InChI

InChI=1S/C15H18N6/c1-4-20(5-2)15-11(3)16-18-14-13(17-19-21(14)15)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3

InChI Key

CEUXCXXIVUAVKD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(N=NC2=C(N=NN21)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-6-methyl-3-phenyl-[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine typically involves the construction of the triazolo-triazine core followed by functionalization. One common method involves the reaction of 3-phenyl-1,2,4-triazine with diethylamine and methyl iodide under basic conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-6-methyl-3-phenyl-[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, diethylamine, methyl iodide.

Major Products

The major products formed from these reactions include various substituted triazolo-triazines, oxides, and reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-Diethyl-6-methyl-3-phenyl-[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Core Structure Substituents Key Properties/Applications References
N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine Triazolo[5,1-c][1,2,4]triazine 7-(N,N-Diethylamino), 6-methyl, 3-phenyl Potential CNS/anticancer agent; moderate logP
PTX (4-amino-3,7,8-trinitropyrazolo[5,1-c]-1,2,4-triazine) Pyrazolo-triazine 4-amino, 3,7,8-trinitro High detonation velocity (8,950 m/s), explosive
TTX (4-amino-3,7-dinitro-1,2,4-triazolo[5,1-c]-1,2,4-triazine) Triazolo[5,1-c][1,2,4]triazine 4-amino, 3,7-dinitro Insensitive explosive (IS > 40 J), thermal stability
Triazavirin® (7-methylsulfanyl-3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one) Triazolo[5,1-c][1,2,4]triazin-7-one 7-methylsulfanyl, 3-nitro Broad-spectrum antiviral (SARS-CoV-2 activity)
ZM241385 derivatives (e.g., LUF 7445) Triazolo[1,5-a][1,3,5]triazine 7-amino, 2-furyl, sulfonyl fluoride Adenosine A2A receptor antagonists

Key Comparative Analysis

Energetic vs. Pharmaceutical Applications Explosives (PTX, TTX): Nitro groups (NO₂) at positions 3,7,8 confer high density (TTX: 1.89 g/cm³) and detonation performance (TTX: comparable to RDX) but reduce thermal stability (TTX decomposition at 220°C) . Antivirals (Triazavirin®): The nitro group at position 3 and methylsulfanyl at position 7 enable nucleophilic substitution reactions, critical for antiviral activity. The target compound lacks these groups, suggesting divergent mechanisms .

Receptor-Targeted Analogues ZM241385 derivatives (e.g., LUF 7445) feature hydrogen-bonding motifs (e.g., 7-amino, furan) for adenosine receptor binding. The target compound’s diethylamino and phenyl groups may enhance blood-brain barrier penetration but reduce polar interactions .

Synthetic Accessibility Triazavirin® derivatives are synthesized via nucleophilic substitution of nitro groups (e.g., with glutathione), while the target compound’s diethylamino group likely requires alkylation or amination strategies .

Thermal Stability: Unlike nitro-containing analogues (TTX decomposition >200°C), the target compound’s lack of nitro groups may improve stability under physiological conditions .

Biological Activity

N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Overview of the Compound

  • Chemical Structure : The compound features a complex triazolo-triazine core that is significant for its biological properties.
  • Molecular Formula : C15H18N6
  • Molecular Weight : 282.34 g/mol
  • CAS Number : 64781-66-4

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 3-phenyl-1,2,4-triazine, diethylamine, and methyl iodide.
  • Reaction Conditions : Conducted under basic conditions facilitating nucleophilic substitution and cyclization to form the desired product.
  • Industrial Production : Optimized methods for large-scale production may include continuous flow reactors and high-throughput screening techniques to enhance yield and selectivity .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzyme activities by binding to the active sites of these enzymes. This prevents substrate binding and subsequent catalytic actions.
  • Receptor Modulation : It has the potential to modulate receptor activities and influence downstream signaling pathways. This can lead to various physiological effects depending on the receptor targeted.

Antitumor Activity

Research indicates that compounds with similar triazole structures exhibit significant antitumor properties. For instance:

  • A study demonstrated that triazole derivatives can induce apoptosis in cancer cell lines with IC50 values comparable to standard anticancer drugs like doxorubicin .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent:

  • Compounds with similar structures have been tested against various Gram-positive and Gram-negative bacteria. The presence of electron-donating groups in the phenyl ring enhances their antibacterial efficacy .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole compounds:

  • The presence of specific substituents on the phenyl ring (e.g., methyl or halogen groups) can significantly influence the compound's potency against cancer cells or bacteria.
CompoundStructureIC50 (µg/mL)Activity Type
9Thiazole1.61 ± 1.92Antitumor
10Thiazole1.98 ± 1.22Antitumor
13Triazole< DoxorubicinAntitumor

Case Studies

Several studies have highlighted the potential of triazole derivatives in clinical applications:

  • Anticancer Studies : A series of triazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications in the phenyl ring led to enhanced cytotoxicity .
  • Antimicrobial Assessments : Compounds were evaluated using the MTT assay for their ability to inhibit bacterial growth. The findings suggest that certain structural features are critical for maximizing antibacterial activity .

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